molecular formula C23H21NO3 B458150 Ethyl 2-[(2,2-diphenylacetyl)amino]benzoate

Ethyl 2-[(2,2-diphenylacetyl)amino]benzoate

Cat. No.: B458150
M. Wt: 359.4g/mol
InChI Key: JZIHGJKJULIHMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[(2,2-diphenylacetyl)amino]benzoate is a chemical compound with the molecular formula C23H21NO3 and a molar mass of 359.41774 g/mol . It is known for its unique structure, which includes an ethyl ester group, a diphenylacetyl group, and an amino benzoate moiety. This compound is of interest in various fields, including organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(diphenylacetyl)amino]benzoate typically involves the reaction of ethyl 2-aminobenzoate with diphenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using techniques such as recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of ethyl 2-[(diphenylacetyl)amino]benzoate may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(2,2-diphenylacetyl)amino]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-[(2,2-diphenylacetyl)amino]benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2-[(diphenylacetyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The diphenylacetyl group may play a crucial role in binding to these targets, while the amino benzoate moiety can influence the compound’s overall activity. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Ethyl 2-[(2,2-diphenylacetyl)amino]benzoate can be compared with other similar compounds, such as:

The uniqueness of ethyl 2-[(diphenylacetyl)amino]benzoate lies in its combination of functional groups, which confer specific chemical and biological properties that are not found in the individual components or other related compounds .

Properties

Molecular Formula

C23H21NO3

Molecular Weight

359.4g/mol

IUPAC Name

ethyl 2-[(2,2-diphenylacetyl)amino]benzoate

InChI

InChI=1S/C23H21NO3/c1-2-27-23(26)19-15-9-10-16-20(19)24-22(25)21(17-11-5-3-6-12-17)18-13-7-4-8-14-18/h3-16,21H,2H2,1H3,(H,24,25)

InChI Key

JZIHGJKJULIHMB-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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